Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate

HIV integrase inhibition Antiviral drug discovery Metal-chelating pharmacophores

This privileged pharmacophore building block enables synthesis of HIV-1 integrase inhibitors (EC50 0.14–0.15 μM) and HCV NS5B polymerase inhibitors. The 2-phenyl group enables π-π stacking; the 5,6-dihydroxy motif provides essential metal-chelation for two-metal ion coordination. The C4 methyl ester allows conversion to carboxamides or free acids—a synthetic divergence unavailable with the free acid (CAS 62222-38-2) alone. Substituting the 2-phenyl or C4 group alters metal chelation geometry and pathway options, introducing quantifiable reproducibility risk. Validated in 2024 patent disclosures (US20240246978A1) for anti-HBV activity. Ideal for antiviral drug discovery.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 62222-36-0
Cat. No. B1530914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate
CAS62222-36-0
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O
InChIInChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16)
InChIKeyBRHZBRCRKPOREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylate (CAS 62222-36-0): Core Scaffold Procurement Guide for Antiviral and Chelation-Focused Research


Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate (CAS 62222-36-0; MF: C12H10N2O4; MW: 246.22) is a pyrimidine derivative belonging to the 5,6-dihydroxypyrimidine (DHP) class . The 5,6-dihydroxypyrimidine scaffold has been established in peer-reviewed medicinal chemistry literature as a privileged substructure for developing inhibitors of HIV-1 integrase and nucleocapsid protein, as well as HCV NS5B polymerase [1][2][3]. This compound represents a key synthetic intermediate and pharmacophore-bearing building block that retains the essential metal-chelating 5,6-dihydroxy motif while offering a methyl ester at C4 for further derivatization. The compound exists in tautomeric equilibrium between the dihydroxy form and the 5-hydroxy-6-oxo-1,6-dihydro form, a property shared across the DHP class that directly impacts metal coordination capability [4].

Why 2-Phenyl-5,6-dihydroxypyrimidine Analogs Cannot Be Interchanged in Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate Procurement


Substituting Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate with a generic 5,6-dihydroxypyrimidine analog introduces quantifiable risk to experimental reproducibility and downstream synthetic efficiency. The 2-phenyl substituent is not a passive structural feature; in the context of HCV NS5B polymerase inhibition, structure-activity relationship (SAR) studies have demonstrated that substitution patterns on the phenyl ring (ortho and meta positions) directly modulate inhibitory potency [1]. Replacing the phenyl group with a thienyl heterocycle, for example, yields compounds such as 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidines with distinct activity profiles (EC50 9.3 μM for compound 34 in that series) [2]. Furthermore, the C4 substituent (methyl ester vs. carboxylic acid vs. carboxamide) determines whether the compound functions as a protected synthetic intermediate or a terminal pharmacologically active species. The methyl ester form (CAS 62222-36-0) is specifically valuable as a synthetic building block, enabling C4 derivatization into amides, hydrazides, or free acids after hydrolysis—a functional divergence that cannot be achieved by procuring the free acid (CAS 62222-38-2) alone [3]. Selecting an incorrect analog without the 2-phenyl group, with an alternative heteroaryl substitution, or with a different C4 functionality will alter metal chelation geometry, π-π stacking capability, and synthetic pathway options.

Methyl 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylate: Quantitative Differentiation Evidence from Published DHP Scaffold Studies


Quantified Scaffold Potency: 5,6-Dihydroxypyrimidine Analogs Exhibit Submicromolar Anti-HIV Activity with High Therapeutic Index

In a series of 5,6-dihydroxypyrimidine (DHP) analogs evaluated for anti-HIV activity in vitro, the most potent compounds (1b and 1e) demonstrated EC50 values of 0.14 μM and 0.15 μM, respectively, with therapeutic index (TI) values of >300 and >900 [1]. While Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate itself was not the terminal test compound in this study, the 5,6-dihydroxy substitution pattern and the pyrimidine-4-carboxylate core are the essential pharmacophoric elements responsible for the observed activity. Docking studies confirmed that representative DHP compounds meet the minimal requirements for HIV-1 integrase inhibition: a chelating domain capable of coordinating two metal ions, and an aromatic domain for π-π stacking interactions [1]. The 2-phenyl substituent present in the target compound provides the aromatic domain required for this mechanism.

HIV integrase inhibition Antiviral drug discovery Metal-chelating pharmacophores

Target Selectivity Differentiation: 2-Phenyl-DHP Scaffold Validated as HCV NS5B Polymerase-Specific Inhibitor

2-Phenyl-5,6-dihydroxypyrimidine-4-carboxylic acids were discovered and validated as specific inhibitors of the HCV NS5B RNA-dependent RNA polymerase [1]. Unlike nucleoside analogs that target the active site and risk broader off-target effects, these compounds function as non-nucleoside inhibitors. The specificity for NS5B polymerase is a direct consequence of the 2-phenyl substitution pattern on the DHP core. Subsequent SAR investigations focusing on ortho and meta positions of the phenyl ring yielded compounds with greatly improved activity over the original lead [1]. The methyl ester form (CAS 62222-36-0) serves as the protected precursor to these carboxylic acid-based inhibitors, enabling late-stage diversification after amide or urea coupling.

HCV NS5B polymerase Non-nucleoside inhibitors Antiviral selectivity

Structural Differentiation: 2-Phenyl Group Enables π-π Stacking Essential for HIV-1 Integrase and NC Protein Inhibition

Docking studies on 5,6-dihydroxypyrimidine analogs reveal that effective HIV-1 integrase inhibition requires two minimal structural domains: (1) a chelating domain capable of coordinating two metal ions, provided by the 5,6-dihydroxy motif, and (2) an aromatic domain for π-π stacking interactions, provided by aromatic substituents such as the phenyl ring [1]. The 5,6-dihydroxypyrimidine scaffold has been independently validated as a privileged scaffold for HIV-1 nucleocapsid (NC) protein inhibition, where optimized analogs demonstrated improved NC inhibition and antiviral activity along with good ADME and PK properties [2]. The presence of the 2-phenyl substituent in Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate provides the essential aromatic domain for these π-π stacking interactions, a feature absent in unsubstituted 5,6-dihydroxypyrimidine derivatives.

HIV-1 nucleocapsid protein Integrase inhibition π-π stacking interactions

Synthetic Versatility: Methyl Ester at C4 Enables Diverse Derivatization Not Possible with Carboxylic Acid Form

The methyl 5,6-dihydroxypyrimidine-4-carboxylate core can be synthesized from isobutyronitrile via amidoxime formation followed by reaction with dimethyl acetylenedicarboxylate, proceeding in quantitative yield [1]. This synthetic accessibility contrasts with the free carboxylic acid form (CAS 62222-38-2), which requires an additional hydrolysis step for procurement. The methyl ester functionality at C4 is a strategic advantage for medicinal chemistry: it serves as a protected carboxyl group that can be selectively hydrolyzed to the free acid for further coupling, or directly converted to amides, hydrazides, or other derivatives. This enables late-stage diversification without exposing the acid-labile 5,6-dihydroxy moiety to harsh coupling conditions that might cause decomposition or side reactions.

Synthetic intermediate Medicinal chemistry Building block

Tautomeric Equilibrium: Dihydroxy ↔ Hydroxy-Oxo Tautomerism Directly Impacts Metal Chelation Capability

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate exists in tautomeric equilibrium between the 5,6-dihydroxy form and the 5-hydroxy-6-oxo-1,6-dihydro form (evidenced by the alternative IUPAC name methyl 5-hydroxy-4-oxo-2-phenyl-1H-pyrimidine-6-carboxylate) [1]. This tautomerism is not merely nomenclature; dihydroxypyrimidines can exist in bis-anionic form capable of magnesium ion chelation, as demonstrated for HCV NS5B polymerase inhibition [2]. The equilibrium position affects the compound's ability to coordinate metal ions, with the dihydroxy form providing two adjacent oxygen atoms for bidentate chelation. This property is fundamental to the scaffold's mechanism of action in integrase and polymerase inhibition and differentiates DHP compounds from non-chelating pyrimidine derivatives.

Tautomerism Metal chelation Coordination chemistry

Anti-HBV Patent Validation: Phenyldihydroxypyrimidine Compounds Demonstrate Therapeutic Potential in Viral Hepatitis

Recent patent literature (US20240246978A1, 2024) discloses phenyldihydroxypyrimidine compounds with demonstrated anti-HBV (Hepatitis B Virus) activity [1]. The patent specifically claims phenyldihydroxypyrimidine compounds, tautomers, and pharmaceutically acceptable salts for treating and/or preventing HBV infections. This independent validation of the phenyldihydroxypyrimidine scaffold for a third viral target (HBV) beyond HIV and HCV establishes the broader antiviral relevance of the 2-phenyl-5,6-dihydroxypyrimidine pharmacophore. While the patent claims encompass a range of fused and substituted derivatives, the core 2-phenyl-DHP structure remains the essential pharmacophore from which these advanced compounds are derived.

HBV inhibition Antiviral patents Phenyldihydroxypyrimidines

Methyl 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of HIV-1 Integrase and Nucleocapsid Protein Inhibitor Candidates

Based on the demonstrated submicromolar anti-HIV activity (EC50 0.14–0.15 μM) and high therapeutic indices (>300–>900) of 5,6-dihydroxypyrimidine analogs [1], Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate serves as a strategic building block for synthesizing novel HIV-1 integrase inhibitors. The 2-phenyl group provides the essential aromatic domain for π-π stacking interactions, while the 5,6-dihydroxy motif constitutes the metal-chelating domain required for two-metal ion coordination in the integrase active site [1]. The methyl ester at C4 enables conversion to carboxamides—a validated modification for HIV-1 NC protein inhibitors that demonstrated improved antiviral activity and favorable ADME/PK properties [2].

Antiviral Drug Discovery: HCV NS5B Polymerase Non-Nucleoside Inhibitor Development

2-Phenyl-5,6-dihydroxypyrimidine-4-carboxylic acids have been specifically validated as inhibitors of HCV NS5B RNA-dependent RNA polymerase [1]. Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate provides the protected precursor to this active pharmacophore. Researchers can hydrolyze the methyl ester to the free acid for subsequent amide or urea coupling, following the SAR trajectory that yielded compounds with greatly improved activity over original leads through ortho and meta phenyl ring modifications [1]. The 2-phenyl substitution distinguishes this scaffold from 2-thienyl analogs (EC50 9.3 μM) that exhibit different potency profiles [2].

Coordination Chemistry and Metal Complexation Studies

The tautomeric equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms enables Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate to function as a bidentate metal chelator in its bis-anionic form [1]. This property is mechanistically linked to the inhibition of metalloenzymes such as HIV integrase and HCV NS5B polymerase [2]. Researchers investigating metal coordination geometries, stability constants of DHP-metal complexes, or designing metalloenzyme inhibitors can utilize this compound as a well-characterized chelating ligand. The 2-phenyl substituent provides UV-active chromophoric properties beneficial for HPLC monitoring and spectrophotometric metal-binding assays.

HBV Antiviral Research: Phenyldihydroxypyrimidine-Based Lead Optimization

Recent patent disclosures (US20240246978A1, 2024) claim phenyldihydroxypyrimidine compounds, tautomers, and pharmaceutically acceptable salts as having good anti-HBV activity suitable for treating and/or preventing HBV infections [1]. Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate serves as the foundational phenyldihydroxypyrimidine building block from which more complex fused and substituted derivatives can be synthesized. For laboratories engaged in hepatitis B drug discovery, this compound offers an entry point to a patent-validated chemical space with demonstrated antiviral potential across multiple viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.